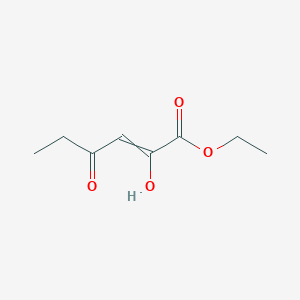![molecular formula C22H35N3O12 B15147509 N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid) is a compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is often used as a ligand in atom transfer radical polymerization (ATRP) and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine typically involves the reaction of N-methylpiperidin-4-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine.
化学反应分析
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
科学研究应用
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in ATRP, facilitating the controlled polymerization of monomers to form polymers with specific properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs that target specific receptors or enzymes.
Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and catalysts.
作用机制
The mechanism by which N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine exerts its effects depends on its application. In ATRP, it acts as a ligand that coordinates with metal catalysts, facilitating the transfer of radicals and controlling the polymerization process. The molecular targets and pathways involved vary depending on the specific reaction or application.
相似化合物的比较
Similar Compounds
Tris(2-dimethylaminoethyl)amine: A similar compound used in ATRP and other chemical processes.
N,N-Dimethylethylenediamine: Another related compound with applications in synthetic chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine is unique due to its specific structure, which provides distinct reactivity and coordination properties. This makes it particularly useful in ATRP and other applications where precise control over chemical reactions is required.
属性
分子式 |
C22H35N3O12 |
|---|---|
分子量 |
533.5 g/mol |
IUPAC 名称 |
but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8) |
InChI 键 |
FQUHWONAGAIWIV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


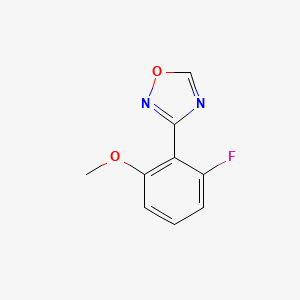


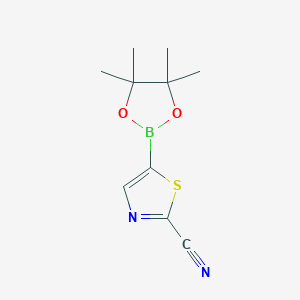
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)

![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
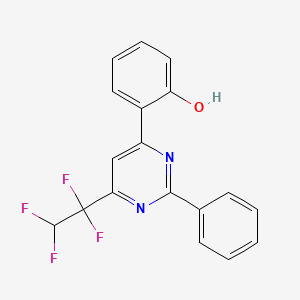
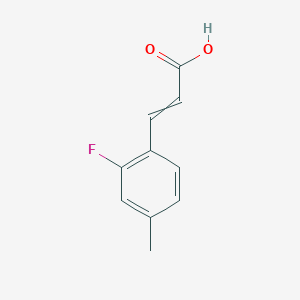
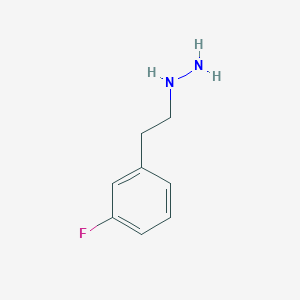
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
